molecular formula C17H25N3O8S B2924910 N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 872976-27-7

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2924910
CAS No.: 872976-27-7
M. Wt: 431.46
InChI Key: DSUDTHKATWAGCN-UHFFFAOYSA-N
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Description

N'-{[3-(3,4-Dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan-2-ylmethyl scaffold substituted with a 3,4-dimethoxybenzenesulfonyl group and an ethanediamide moiety. The 3,4-dimethoxybenzenesulfonyl group introduces electron-rich aromatic character, which may influence binding interactions in biological systems or catalytic applications.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-26-13-5-4-12(10-14(13)27-2)29(24,25)20-7-3-9-28-15(20)11-19-17(23)16(22)18-6-8-21/h4-5,10,15,21H,3,6-9,11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUDTHKATWAGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 1,3-oxazinan-2-amine to form the oxazinan derivative. The final step involves the reaction of this intermediate with N-(2-hydroxyethyl)ethanediamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the benzenesulfonyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxy substitution (electron-donating) contrasts with the 4-chloro (electron-withdrawing) and 4-fluoro-2-methyl (mixed electronic effects) groups in analogs .
  • Steric Effects : The 4-methoxy group in offers minimal steric hindrance compared to the 3,4-dimethoxy substitution, which may affect conformational flexibility.

N-Substituent Modifications

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances hydrophilicity relative to the hydrophobic 2-methylpropyl () and cyclopentyl () groups. This could improve aqueous solubility, critical for drug delivery .
  • Heteroaromatic vs.

Biological Activity

N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered interest due to its structural features that may confer specific biological activities, particularly in the context of neurological disorders and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N2O6S
  • Molecular Weight : 356.39 g/mol
  • SMILES Notation : COc1cc(OC)cc(c1)S(=O)(=O)N1CC[C@@H]2OCC(=O)N[C@H]2C1

This compound features a sulfonamide group, which is known for its broad range of biological activities, including antimicrobial and anti-inflammatory properties.

Inhibition of Acetylcholinesterase (AChE)

One of the primary areas of investigation for this compound relates to its potential as an acetylcholinesterase inhibitor. AChE is a critical enzyme in the regulation of neurotransmission, particularly in the cholinergic system. Inhibitors of AChE are often explored as treatments for Alzheimer's disease due to their ability to increase acetylcholine levels in the brain.

Recent studies have shown that similar compounds exhibit varying degrees of AChE inhibition. For instance, compounds derived from donepezil have demonstrated significant selectivity towards butyrylcholinesterase (BuChE), which is particularly relevant in later stages of Alzheimer's disease .

CompoundIC50 (µM)Selectivity Index
Donepezil5.07>19.72
This compoundTBDTBD

Antimicrobial Activity

The sulfonamide moiety is also associated with antimicrobial properties. Compounds containing sulfonamide structures have been shown to exhibit activity against various bacterial strains. While specific data on the antimicrobial efficacy of this compound is limited, related compounds have demonstrated promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Study on Structural Analogues

A study focusing on structurally related compounds revealed that modifications to the sulfonamide group significantly affected biological activity. For instance, derivatives with different substituents on the aromatic ring displayed enhanced AChE inhibition compared to their parent compounds .

In Vivo Studies

In vivo studies using animal models have indicated that compounds similar to this compound can improve cognitive function and reduce neuroinflammation. These findings suggest potential therapeutic applications for neurodegenerative diseases .

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